Methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate
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Overview
Description
Methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methyl ester group at the 5-position of the isoindoline ring and a trifluoroacetate group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate typically involves the reaction of isoindoline derivatives with methyl chloroformate and trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general synthetic route can be summarized as follows:
Starting Material: Isoindoline derivative
Reagents: Methyl chloroformate, trifluoroacetic acid
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. The reaction time varies depending on the specific conditions but typically ranges from 1 to 3 hours.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process is also scaled up, often involving continuous flow techniques and advanced separation methods to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include isoindoline-5-carboxylic acid derivatives, isoindoline-5-methanol derivatives, and various substituted isoindoline derivatives.
Scientific Research Applications
Methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Methyl isoindoline-5-carboxylate 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
Methyl isoindoline-5-carboxylate: Lacks the trifluoroacetate group, resulting in different chemical properties and biological activities.
Isoindoline-5-carboxylate derivatives: Various derivatives with different substituents at the 5-position, each exhibiting unique properties.
Trifluoroacetate esters: Compounds with trifluoroacetate groups attached to different core structures, showing diverse reactivity and applications.
The uniqueness of this compound lies in its combination of the isoindoline core with the trifluoroacetate group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H12F3NO4 |
---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H11NO2.C2HF3O2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7;3-2(4,5)1(6)7/h2-4,11H,5-6H2,1H3;(H,6,7) |
InChI Key |
XWGSUAWAGGGGNE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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